methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a fused bicyclic heterocyclic core. This compound features a pyrazolo[3,4-b]pyridine scaffold substituted with a methyl ester at position 4, methyl groups at positions 1 and 3, and a 1-ethylpyrazol-3-yl moiety at position 5. Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive heterocycles, particularly in antimicrobial and kinase-targeting applications .
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
methyl 6-(1-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H17N5O2/c1-5-20-7-6-11(18-20)12-8-10(15(21)22-4)13-9(2)17-19(3)14(13)16-12/h6-8H,5H2,1-4H3 |
InChI Key |
JOZGMNWMXKMJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through nucleophilic attack of aniline on the pyranopyrazole carbonitrile, followed by intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core. Ethanol serves as the solvent, and AC-SOH (5 mg per 0.25 mmol substrate) enhances reaction efficiency by acid catalysis. Yields range from 65% to 80% depending on substituent electronic effects (Table 1).
Table 1: Yields of Pyrazolo[3,4-b]Pyridine Derivatives via Cascade Reaction
| Substrate R-Group | Product Yield (%) |
|---|---|
| –Me (Electron-donating) | 78 |
| –NO (Electron-withdrawing) | 65 |
| Furfural substituent | 72 |
Adaptability for Target Compound
To incorporate the 1-ethylpyrazole moiety, the aniline component could be replaced with 1-ethyl-3-aminopyrazole. However, this modification requires optimization to maintain cyclization efficiency. Post-synthetic methylation at positions 1 and 3 may be necessary using methods discussed in Section 3.
Method 2: Nucleophilic Methylation with Dimethyl Carbonate
A Chinese patent discloses a phosgene-free methylation protocol using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF). This method is applicable for introducing methyl esters and N-methyl groups.
Procedure and Optimization
Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) is treated with DMC (200–400 mmol) and NaH (0.2–0.8 g) in DMF at 110°C for 4 hours. Excess DMC is removed via reduced-pressure distillation, and the product is isolated by extraction and recrystallization. The NaH:DMC ratio critically impacts yields (Table 2).
Table 2: Effect of Reagent Ratios on Methylation Yield
| NaH (g) | DMC (mmol) | Yield (%) |
|---|---|---|
| 0.2 | 200 | 79.1 |
| 0.8 | 200 | 81.3 |
| 0.8 | 350 | 90.1 |
| 0.8 | 400 | 89.0 |
Application to Target Molecule
This method can methylate the pyridine nitrogen (position 1) and the pyrazole nitrogen (position 3) sequentially. The methyl ester at position 4 is introduced concurrently if the carboxylate precursor is used.
Method 3: Sequential Alkylation and Cyclization
Ambeed’s synthesis of related pyrazolopyridine derivatives involves bromination followed by alkylation using BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a strong base.
Stepwise Functionalization
-
Bromination : (1,3-Dimethyl-1H-pyrazol-5-yl)methanol is treated with PBr in diethyl ether to generate the corresponding bromide.
-
Alkylation : The bromide reacts with a pyridine acetate ester under BEMP catalysis in DMF to form the pyrazolopyridine framework.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester at position 4 undergoes nucleophilic substitution reactions, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux, 6–8 h | Carboxylic acid derivative | Yields >85% in polar aprotic solvents |
| Transesterification | ROH (alcohol), acid catalyst, 60–80°C | Alkyl ester derivatives | Catalyst-dependent efficiency; H2SO4 optimal |
-
Mechanistic Insight : Base-mediated hydrolysis proceeds via acyl-oxygen cleavage, while acid-catalyzed transesterification involves protonation of the carbonyl oxygen.
Oxidation and Reduction Reactions
The pyrazole and pyridine rings exhibit redox activity under controlled conditions.
Oxidation
| Target Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Pyrazole C-H bonds | KMnO4 (aq.), H2SO4 | 50–60°C, 4 h | Hydroxylated pyrazole derivatives |
| Methyl substituents | CrO3, acetic acid | Reflux, 12 h | Oxidized to carboxylic acid groups |
Reduction
| Target Site | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Ester to alcohol | LiAlH4, dry THF | 0°C → RT, 2 h | Primary alcohol (85–90% yield) |
| Aromatic ring | H2, Pd/C, ethanol | 50 psi, 24 h | Partially saturated pyridine ring |
Cycloaddition and Ring-Opening Reactions
The conjugated π-system participates in cycloaddition reactions:
| Reaction Type | Partner | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, 110°C, 48 h | Fused bicyclic adduct (72% yield) |
| 1,3-Dipolar | Nitrile oxide | CH2Cl2, RT, 12 h | Isoxazoline derivatives (65% yield) |
Catalytic Functionalization
Transition-metal catalysis enables site-selective modifications:
-
Key Limitation : Steric hindrance from the 1,3-dimethyl groups reduces reactivity at N-1.
Acid/Base-Mediated Rearrangements
The pyrazolo[3,4-b]pyridine core undergoes tautomerism and ring transformations:
| Condition | Reagent | Outcome |
|---|---|---|
| Strong acid (HCl) | Conc. HCl, reflux, 6 h | Ring-opening to form aminopyrazole |
| Basic medium | KOtBu, DMF, 60°C, 3 h | Tautomeric shift to 2H-isomer |
Environmental and Synthetic Considerations
-
Green Synthesis : Use of indium chloride in aqueous media reduces environmental impact (85% yield).
-
Catalyst Recycling : Heterogeneous catalysts (e.g., SiO2-supported InCl3) enable 3–4 reuse cycles without efficiency loss.
Scientific Research Applications
Key Properties
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.37 g/mol
- Structural Features : The presence of both pyrazole and pyridine rings contributes to its biological activity.
Antidiabetic Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anti-diabetic properties. For example, a study reported that certain derivatives demonstrated promising inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The most effective compounds showed IC₅₀ values comparable to established anti-diabetic drugs like acarbose .
PPARα Agonism
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been identified as a potential agonist for the peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and energy homeostasis. Compounds with this scaffold have shown efficacy in reducing triglyceride levels in animal models, presenting opportunities for developing treatments for dyslipidemia .
Anticancer Potential
Recent studies have explored the use of pyrazolo[3,4-b]pyridine derivatives as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. Compounds synthesized from this scaffold exhibited nanomolar inhibitory activities against TRKA, highlighting their potential as targeted cancer therapies .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives have been documented in several studies. These compounds have been shown to inhibit key inflammatory pathways and may serve as leads for developing new anti-inflammatory drugs .
Case Study 1: Synthesis and Evaluation of Antidiabetic Agents
In a recent study, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives to evaluate their anti-diabetic activity through α-amylase inhibition assays. The results indicated that several compounds exhibited superior activity compared to the reference drug acarbose. The structure-activity relationship (SAR) analysis provided insights into how modifications to the pyrazole ring influence biological activity .
Case Study 2: PPARα Activation Mechanism
A structural study investigated the binding interactions of pyrazolo[3,4-b]pyridine derivatives with PPARα. The findings revealed a unique binding mode that differs from traditional PPARα agonists like fibrates. This research supports the development of new therapeutic agents targeting metabolic disorders through PPARα modulation .
Mechanism of Action
The mechanism of action of methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related analogs are outlined below:
Structural Analogues
Key Differences and Implications
Core Heterocycle : The pyrazolo[3,4-b]pyridine scaffold in the target compound differs from pyrazolo[1,5-a]pyridine analogs (e.g., 99446-50-1) in ring fusion positions, which may alter electronic properties and binding interactions .
Functional Group Positioning: The 1,3-dimethyl groups on the pyrazolo[3,4-b]pyridine core may restrict rotational freedom, influencing conformational stability compared to monosubstituted analogs .
Biological Activity
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 5-amino pyrazoles with activated carbonyl compounds. Recent studies have utilized microwave-assisted methods to enhance yields and reduce reaction times. The resulting compounds often exhibit unique structural features that contribute to their biological activities.
Antimicrobial Properties
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis, with specific substitutions enhancing efficacy in vitro. The mechanism involves inhibition of pantothenate synthetase, a crucial enzyme in bacterial metabolism .
Anti-inflammatory and Analgesic Effects
Pyrazolo[3,4-b]pyridines have also been reported to possess anti-inflammatory and analgesic properties. These compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. For example, certain derivatives have shown effectiveness comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives is well-documented. They act as inhibitors of various kinases involved in cancer progression. Notably, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and protein kinase B (AKT), which are critical in cell cycle regulation and survival pathways .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance:
| Substituent Position | Effect on Activity |
|---|---|
| N(1) | Enhances binding affinity |
| C(3) | Alters selectivity for targets |
| C(4) | Influences potency |
Case Studies
Case Study 1: Antitubercular Activity
In a recent study involving the evaluation of various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis, it was found that compounds with specific alkyl substitutions at the N(1) position exhibited enhanced antitubercular activity compared to unsubstituted analogs. The most effective compound demonstrated IC50 values in the low micromolar range .
Case Study 2: Inhibition of Inflammatory Cytokines
Another investigation focused on the anti-inflammatory effects of this compound. It was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Answer:
Synthesis typically involves multi-step protocols, including coupling reactions and cyclization. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via condensation of pyrazole-5-amine intermediates with activated carbonyl compounds (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux conditions in toluene with trifluoroacetic acid (TFA) as a catalyst. Reaction yields are optimized by controlling stoichiometry, solvent polarity, and catalyst loading. Post-synthesis purification employs column chromatography and recrystallization .
Basic: How is NMR spectroscopy utilized in characterizing this compound?
Answer:
1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For pyrazolo[3,4-b]pyridines, characteristic shifts include:
- 1H NMR : Protons on the pyrazole ring appear as singlets (δ 6.62–6.73 ppm), while methyl groups (e.g., 1,3-dimethyl) resonate as distinct singlets (δ 2.37 ppm). Ethyl substituents show quartets (δ 1.18–1.21 ppm) and triplets .
- 13C NMR : Carbonyl carbons (ester groups) appear at δ ~165–170 ppm. Aromatic carbons in fused rings range from δ 110–150 ppm .
Basic: What crystallographic methods confirm the molecular structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Key steps include:
- Data reduction : Integration with SAINT or similar software.
- Refinement : Anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically.
- Validation : Check for R-factor convergence (<5%), and ADPs using WinGX/ORTEP .
Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
Discrepancies (e.g., bond length deviations >0.02 Å) arise from approximations in DFT methods. Mitigation strategies:
- Cross-validation : Compare XRD-derived torsion angles with computational models.
- Refinement checks : Use SHELXL’s TWIN/BASF commands for twinned crystals.
- Electron density maps : Analyze residual peaks (>0.3 eÅ⁻³) to detect disorder or solvent effects .
Advanced: Strategies for optimizing reaction yields in pyrazolo[3,4-b]pyridine synthesis?
Answer:
- Catalyst screening : Replace TFA with Lewis acids (e.g., ZnCl₂) for better regioselectivity.
- Solvent optimization : Use DMF for polar intermediates or THF for low-temperature reactions.
- In-situ monitoring : Track intermediates via LC-MS or TLC to halt reactions at optimal conversion .
Advanced: Designing analogs with enhanced bioactivity: What methodological approaches are recommended?
Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 6-position to modulate electronic properties.
- Molecular docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with SPR or ITC assays.
- SAR studies : Correlate substituent bulk (e.g., ethyl vs. cyclopropyl) with activity using Free-Wilson analysis .
Advanced: How to address challenges in thermal stability during synthesis?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for stable intermediates).
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities to prevent degradation.
- Reaction conditions : Conduct exothermic steps under inert atmosphere with controlled heating rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
